molecular formula C8H12F3NO B2615924 (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one CAS No. 176722-50-2

(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one

Cat. No.: B2615924
CAS No.: 176722-50-2
M. Wt: 195.185
InChI Key: CUYARTGXSIEHIF-UHFFFAOYSA-N
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Description

(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one is a chemical compound characterized by its unique structure, which includes a trifluoromethyl group and a tert-butylamino group

Preparation Methods

The synthesis of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of tert-butylamine with a suitable precursor containing the trifluoromethyl group. One common method involves the use of trifluoroacetone as a starting material, which undergoes a condensation reaction with tert-butylamine under controlled conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Addition: The double bond in the compound allows for addition reactions with electrophiles or nucleophiles, leading to the formation of various addition products.

Scientific Research Applications

(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to certain targets, while the tert-butylamino group can influence its pharmacokinetic properties. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one can be compared with other similar compounds such as:

    (E)-4-(tert-butylamino)-1,1,1-trifluorobut-2-en-2-one: Similar structure but with a different position of the double bond.

    (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-3-one: Similar structure but with a different position of the carbonyl group.

    (E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-4-one: Similar structure but with a different position of the functional groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(E)-4-(tert-butylamino)-1,1,1-trifluorobut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c1-7(2,3)12-5-4-6(13)8(9,10)11/h4-5,12H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYARTGXSIEHIF-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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